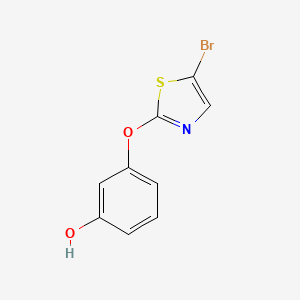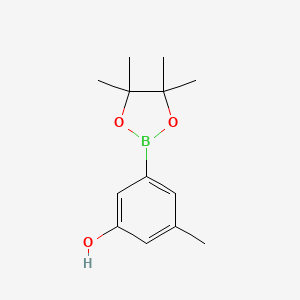
3-(5-Bromothiazol-2-yloxy)phenol
Overview
Description
3-(5-Bromothiazol-2-yloxy)phenol is an organic compound with the molecular formula C9H6BrNO2S and a molecular weight of 272.12 g/mol It is characterized by the presence of a bromothiazole ring attached to a phenol group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiazol-2-yloxy)phenol typically involves the reaction of hydroquinone with 2,5-dibromothiazole in the presence of a base such as potassium carbonate in dimethylformamide (DMF). The reaction mixture is heated, often using microwave irradiation, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiazol-2-yloxy)phenol undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The phenolic group can participate in EAS reactions, where electrophiles such as bromine or chlorine can substitute hydrogen atoms on the aromatic ring.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Bromine and Chlorine: Used in EAS reactions to introduce halogen atoms into the aromatic ring.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used to oxidize the phenolic group.
Major Products Formed
Halogenated Phenols: Resulting from EAS reactions with halogens.
Quinones: Formed through the oxidation of the phenolic group.
Scientific Research Applications
3-(5-Bromothiazol-2-yloxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiazol-2-yloxy)phenol is not fully elucidated. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its phenolic and bromothiazole moieties. These interactions can disrupt normal cellular processes, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromothiazol-2-yloxy)phenol: Similar in structure but with the bromothiazole group attached at a different position on the phenol ring.
5-Bromo-2-hydroxybenzothiazole: Another related compound with similar applications.
Uniqueness
3-(5-Bromothiazol-2-yloxy)phenol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific research applications where its particular properties are advantageous.
Properties
IUPAC Name |
3-[(5-bromo-1,3-thiazol-2-yl)oxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c10-8-5-11-9(14-8)13-7-3-1-2-6(12)4-7/h1-5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOYSVYDGWBXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(S2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698847 | |
| Record name | 3-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904961-08-6 | |
| Record name | 3-[(5-Bromo-1,3-thiazol-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















